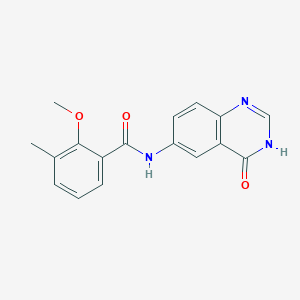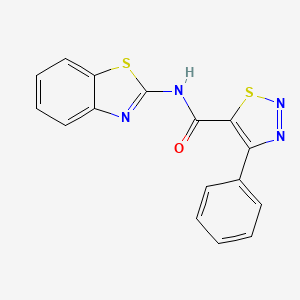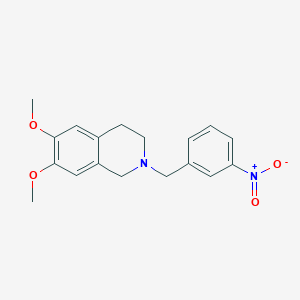
2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been extensively studied for its potential use in cancer treatment, particularly in breast cancer.
作用機序
2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide inhibits CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, this compound prevents the progression of the cell cycle from the G1 to the S phase, thereby inhibiting cell proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cell cycle, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to enhance the immune response to cancer cells, potentially improving the effectiveness of immunotherapy.
実験室実験の利点と制限
2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, making it relatively easy to synthesize and administer. This compound also has a well-characterized mechanism of action, making it a useful tool for studying the cell cycle and cancer biology. However, one limitation is that this compound has relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on 2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide. One area of interest is the potential use of this compound in combination with other chemotherapeutic agents, particularly in breast cancer. Another area of interest is the potential use of this compound in combination with immunotherapy agents, which could enhance the immune response to cancer cells. Finally, there is ongoing research into the development of new CDK4/6 inhibitors with improved pharmacological properties, which could enhance the effectiveness of these agents in cancer treatment.
In conclusion, this compound is a small molecule inhibitor of CDK4/6 that has shown promise as a potential cancer therapeutic agent. Its well-characterized mechanism of action and potential therapeutic benefits make it a useful tool for studying the cell cycle and cancer biology. Ongoing research into the development of new CDK4/6 inhibitors and the potential use of this compound in combination with other agents could lead to improved cancer treatment options in the future.
合成法
2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide can be synthesized using a multi-step process starting from 2-chloro-4-methoxybenzoic acid. The key step involves the formation of a quinazoline intermediate, which is then coupled with a benzamide derivative to yield this compound. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
2-methoxy-3-methyl-N-(4-oxo-3,4-dihydro-6-quinazolinyl)benzamide has been extensively studied for its potential use in cancer treatment, particularly in breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, both as a single agent and in combination with other chemotherapeutic agents. This compound has also been shown to have potential therapeutic benefits in other types of cancer, including melanoma, glioblastoma, and liposarcoma.
特性
IUPAC Name |
2-methoxy-3-methyl-N-(4-oxo-3H-quinazolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-4-3-5-12(15(10)23-2)17(22)20-11-6-7-14-13(8-11)16(21)19-9-18-14/h3-9H,1-2H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDZVXNQQSLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6091527.png)
![3-(acetylamino)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]benzamide](/img/structure/B6091533.png)
![1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6091535.png)
![5-[(2,4-difluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6091539.png)
![N-(3-{[(2-ethylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B6091546.png)
![(1,3-benzoxazol-2-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6091554.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6091562.png)
![4-chloro-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6091582.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6091594.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6091601.png)
![1-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6091614.png)


